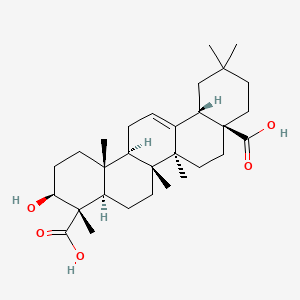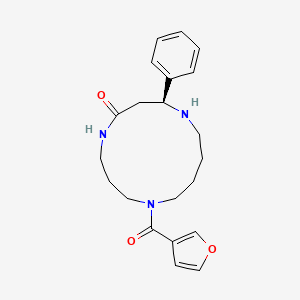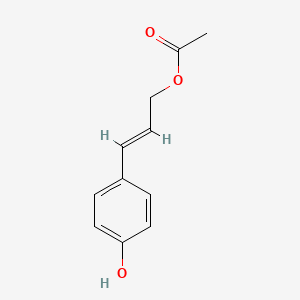
trans-Coumaryl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-coumaryl acetate is a phenylpropanoid that is trans-p-coumaryl alcohol in which the hydrogen from the allylic hydroxy group is replaced by an acetyl group. It is a phenylpropanoid, a member of phenols and an acetate ester. It derives from a trans-p-coumaryl alcohol.
Applications De Recherche Scientifique
Phytotoxic and Antiphytopathogenic Properties
Antileishmanial Activity
Another study on Alpinia galanga identified trans-Coumaryl acetate as one of the compounds in its extracts. These extracts exhibited significant antileishmanial activity, indicating potential medicinal applications in treating Leishmaniasis, a disease caused by Leishmania parasites (Kaur & Singh, 2011).
Antioxidant Activities
Research on Malvastrum coromandelianum, a plant used in traditional medicine, revealed that trans-Coumaryl acetate derivatives have notable antioxidant activities. This points to its possible use in developing natural antioxidant agents (Devi & Kumar, 2018).
Phytoalexin Properties
A study on Cucurbita maxima (squash) identified trans-Coumaryl acetate as a phytoalexin, a substance produced by plants in response to fungal infection. This discovery suggests its role in plant defense mechanisms (Stange et al., 1999).
Role in Coumarin Derivatives Synthesis
trans-Coumaryl acetate is also relevant in synthetic chemistry, particularly in the formation of 8-azacoumarins, compounds with potential in drug discovery and other applications (Wang et al., 2017).
Inhibition of Xanthine Oxidase
Isolated from Alpinia galanga, trans-Coumaryl acetate demonstrated inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This suggests potential therapeutic applications for diseases related to purine metabolism, such as gout (Noro et al., 1988).
Propriétés
Nom du produit |
trans-Coumaryl acetate |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
[(E)-3-(4-hydroxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C11H12O3/c1-9(12)14-8-2-3-10-4-6-11(13)7-5-10/h2-7,13H,8H2,1H3/b3-2+ |
Clé InChI |
UUEPXFWSBUIUAZ-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)OC/C=C/C1=CC=C(C=C1)O |
SMILES |
CC(=O)OCC=CC1=CC=C(C=C1)O |
SMILES canonique |
CC(=O)OCC=CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1256443.png)
![(4E)-4-[(2E,4E)-5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one](/img/structure/B1256444.png)

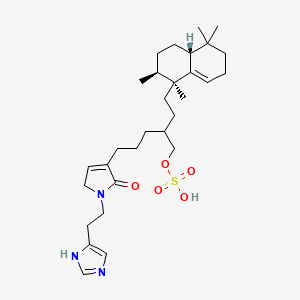

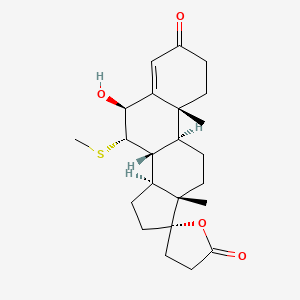
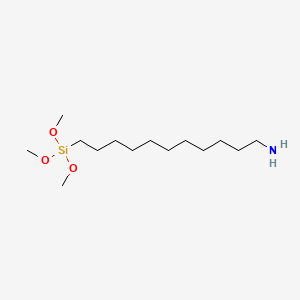
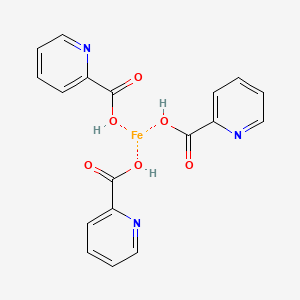
![methyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate](/img/structure/B1256458.png)
![[(1R,3R,4R,6S,9R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B1256459.png)
